Oxytocin, 2-L-dopa-
Description
Structure
2D Structure
Properties
CAS No. |
59845-47-5 |
|---|---|
Molecular Formula |
C43H66N12O13S2 |
Molecular Weight |
1023.2 g/mol |
IUPAC Name |
1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,4-dihydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O13S2/c1-5-21(4)35-42(67)49-24(9-11-32(45)58)38(63)51-27(16-33(46)59)39(64)53-28(43(68)55-12-6-7-29(55)41(66)52-25(13-20(2)3)37(62)48-17-34(47)60)19-70-69-18-23(44)36(61)50-26(40(65)54-35)14-22-8-10-30(56)31(57)15-22/h8,10,15,20-21,23-29,35,56-57H,5-7,9,11-14,16-19,44H2,1-4H3,(H2,45,58)(H2,46,59)(H2,47,60)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)/t21-,23-,24-,25-,26-,27-,28-,29?,35?/m0/s1 |
InChI Key |
RFGZCPSUVUTJFB-SAFLANMPSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of 2 L Dopa Oxytocin
Primary Synthetic Routes and Strategies for L-DOPA-Containing Peptides
The incorporation of L-DOPA into a peptide sequence like oxytocin (B344502) requires specialized synthetic strategies to handle the chemically reactive catechol side chain.
The first reported synthesis of [2-L-DOPA]-Oxytocin was accomplished using a classical liquid-phase peptide synthesis (LPPS) approach. researchgate.netalljournals.cn This method involves the stepwise coupling of amino acids or peptide fragments in a solution. bachem.com For [2-L-DOPA]-Oxytocin, a fragment condensation strategy was employed. Specifically, a protected dipeptide containing L-DOPA at the C-terminus was coupled with a larger, protected C-terminal heptapeptide (B1575542) amide corresponding to the rest of the oxytocin sequence. researchgate.net
Preparation of the protected N-terminal dipeptide, N-carbobenzoxy-S-benzylcysteinyl-L-DOPA. researchgate.net
Synthesis of the C-terminal heptapeptide amide fragment: isoleucylglutaminylasparaginyl-S-benzylcysteinylprolylleucylglycinamide. researchgate.net
Coupling of the two fragments in solution. researchgate.net
Deprotection of the resulting nonapeptide to remove all protecting groups. researchgate.net
Oxidation to form the characteristic disulfide bridge between the cysteine residues at positions 1 and 6. researchgate.net
This solution-phase approach, while often labor-intensive compared to modern solid-phase methods, is well-suited for producing large quantities of peptides and allows for the purification of intermediates at each step. bachem.com
The successful synthesis of L-DOPA-containing peptides is highly dependent on the effective use of protecting groups to prevent unwanted side reactions, particularly the oxidation of the catechol moiety. nih.govgoogle.com In the initial synthesis of [2-L-DOPA]-Oxytocin, the primary concerns were protecting the N-terminal amine and the thiol groups of the cysteine residues. researchgate.net The N-carbobenzoxy (Cbz or Z) group was used for the α-amino group of the N-terminal cysteine, while the benzyl (B1604629) (Bzl) group was used for the thiol side chains of both cysteine residues. researchgate.net
| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |
|---|---|---|---|---|
| α-Amino Group | 9-fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | nih.govresearchgate.net |
| tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | researchgate.netresearchgate.net | |
| Catechol Side Chain | tert-butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) | researchgate.net |
| Acetonide | - | Acid-labile (e.g., TFA during cleavage from resin) | nih.govgoogle.com | |
| Cyclic ethyl orthoformate | Ceof | 1 M TMSBr in TFA | researchgate.net | |
| Thiol Side Chain (Cysteine) | Benzyl | Bzl | Sodium in liquid ammonia | researchgate.net |
The formation of the peptide bond between the L-DOPA-containing fragment and the rest of the peptide chain is a critical step. In the reported synthesis of [2-L-DOPA]-Oxytocin, the azide (B81097) method was used for fragment coupling. researchgate.net The protected dipeptide, N-carbobenzoxy-S-benzylcysteinyl-L-DOPA, was converted into a reactive peptide azide intermediate. This intermediate then reacted with the free amino group of the isoleucine residue of the C-terminal heptapeptide fragment to form the desired peptide bond. researchgate.net The azide method is known for proceeding with a low risk of racemization, which is crucial when coupling peptide fragments.
Following the coupling, the fully protected nonapeptide derivative is formed. The protecting groups (Cbz and Bzl) were then removed simultaneously by treatment with sodium in liquid ammonia. This step yields the linear dithiol nonapeptide. The final step is the oxidation of the two thiol groups of the cysteine residues to form the cyclic disulfide bond, yielding the final [2-L-DOPA]-Oxytocin analog. researchgate.net This oxidation was accomplished using diiodoethane (ICH2CH2I). ebi.ac.uknih.gov
Other common coupling reagents used in modern peptide synthesis, including those containing L-DOPA, include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. academie-sciences.frhilarispublisher.com
Application of Protecting Group Chemistry in Selective L-DOPA Incorporation
Purification and Isolation Protocols for Synthetic [2-L-DOPA]-Oxytocin
After synthesis and cyclization, the crude peptide mixture contains the desired product along with byproducts from incomplete reactions and side reactions. Therefore, a robust purification protocol is essential to isolate [2-L-DOPA]-Oxytocin with high purity.
The purification of synthetic [2-L-DOPA]-Oxytocin was achieved through a multi-step chromatographic process. researchgate.net This sequential approach is common for purifying synthetic oxytocin analogs to ensure the removal of closely related impurities. ebi.ac.uknih.gov
| Step | Chromatographic Technique | Stationary Phase | Purpose | Reference |
|---|---|---|---|---|
| 1 | Partition Chromatography | Not specified, but typically a solid support with a liquid stationary phase | Separates the target peptide from impurities based on differential partitioning between two immiscible liquid phases. Effective for separating peptides with minor structural differences. | researchgate.netebi.ac.uk |
| 2 | Exclusion Chromatography (Gel Filtration) | Sephadex G-25 | Separates molecules based on size. Removes smaller and larger molecular weight impurities, and can also be used for desalting the final product. | researchgate.netcapes.gov.br |
The use of partition chromatography followed by gel filtration on Sephadex G-25 was reported to be effective for isolating the final product. researchgate.net Sephadex G-15 and G-25 are cross-linked dextran (B179266) gels frequently used for the purification of oxytocin and its analogs, separating the non-iodinated hormone from reaction byproducts and salts. capes.gov.brnih.gov The purity of the final compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC).
Stability Profiling of [2-L-DOPA]-Oxytocin
The physicochemical stability of a peptide analog is a critical parameter. The introduction of the L-DOPA residue in place of tyrosine has a significant impact on the stability of the oxytocin molecule.
Research indicates that [2-L-DOPA]-Oxytocin is unstable at neutral or alkaline pH. researchgate.net This instability is primarily attributed to the catechol moiety of the L-DOPA residue. Catechols are highly susceptible to oxidation, a process that is accelerated under neutral to alkaline conditions, leading to the formation of quinones and subsequent degradation or polymerization. google.com This contrasts with native oxytocin, which shows its greatest stability in slightly acidic conditions (around pH 4.5) but is also susceptible to degradation at higher pH values, albeit through different mechanisms like beta-elimination. acs.org
The stability of L-DOPA itself has been shown to be temperature-dependent, though it is relatively stable up to high temperatures (around 250°C) in the solid state. bch.ro However, in solution, its stability is heavily influenced by pH, oxygen, and the presence of metal ions. The instability of the [2-L-DOPA]-Oxytocin analog under common physiological pH conditions (around 7.4) is a key physicochemical characteristic that would influence its handling, storage, and potential applications.
Influence of pH on Analog Stability
The stability of peptide-based therapeutic agents is a critical parameter influencing their formulation, storage, and ultimate efficacy. For oxytocin analogs such as [2-L-DOPA]-Oxytocin, the pH of the surrounding environment plays a pivotal role in determining the rate and pathways of degradation. Research into the stability of this specific analog has indicated a notable susceptibility to degradation under certain pH conditions.
Detailed investigations have revealed that [2-L-DOPA]-Oxytocin is particularly unstable in neutral or alkaline environments. researchgate.net This instability is a significant consideration for its potential pharmaceutical development, as physiological pH is typically neutral. The lability of the analog under these conditions suggests that specific formulation strategies, such as the use of acidic buffers, would be necessary to ensure its integrity and shelf-life.
While specific quantitative degradation kinetics for [2-L-DOPA]-Oxytocin across a wide pH range are not extensively documented in publicly available literature, the stability profile of the parent molecule, oxytocin, has been thoroughly investigated and provides a valuable framework for understanding the potential behavior of its analogs. Studies on oxytocin have demonstrated a strong dependence of its degradation on the pH of the formulation. nih.govnih.gov
Accelerated stability studies on oxytocin have been conducted at various temperatures across a pH range of 2.0 to 9.0. nih.gov These studies are crucial for predicting the long-term stability of the molecule under different storage conditions. The degradation of oxytocin has been shown to follow pseudo-first-order kinetics, with the rate of degradation being slowest in acidic conditions, specifically around pH 4.5. nih.govnih.gov As the pH increases towards neutral and alkaline values, the rate of degradation accelerates significantly.
The degradation pathways of oxytocin are also pH-dependent. At a low pH of 2.0, deamidation at positions such as Gln⁴, Asn⁵, and Gly⁹-NH₂ is a primary degradation route. nih.gov In contrast, at pH values of 4.5, 7.0, and 9.0, the formation of disulfide-linked dimers and other aggregates, as well as the formation of tri- and tetrasulfide-containing monomers, become the predominant degradation mechanisms. nih.gov
The following interactive data tables summarize the findings from stability studies on oxytocin, which can be considered as a reference for the anticipated stability behavior of its L-DOPA substituted analog.
| pH | Temperature (°C) | Observed Half-Life (days) | Primary Degradation Pathway |
|---|---|---|---|
| 2.0 | 40 | - | Deamidation |
| 4.5 | 40 | - | Aggregation, Disulfide Exchange |
| 7.0 | 40 | - | Aggregation, Disulfide Exchange |
| 9.0 | 40 | - | Aggregation, Disulfide Exchange, Deamidation |
| 2.0 | 55 | - | Deamidation |
| 4.5 | 55 | - | Aggregation, Disulfide Exchange |
| 7.0 | 55 | - | Aggregation, Disulfide Exchange |
| 9.0 | 55 | - | Aggregation, Disulfide Exchange, Deamidation |
| 2.0 | 70 | - | Deamidation |
| 4.5 | 70 | - | Aggregation, Disulfide Exchange |
| 7.0 | 70 | - | Aggregation, Disulfide Exchange |
| 9.0 | 70 | - | Aggregation, Disulfide Exchange, Deamidation |
| 2.0 | 80 | - | Deamidation |
| 4.5 | 80 | - | Aggregation, Disulfide Exchange |
| 7.0 | 80 | - | Aggregation, Disulfide Exchange |
| 9.0 | 80 | - | Aggregation, Disulfide Exchange, Deamidation |
Note: Specific half-life values from the primary literature are not included in this table as they are highly dependent on the specific experimental conditions beyond pH and temperature (e.g., buffer composition, concentration). The table illustrates the general trends and degradation pathways observed.
The instability of [2-L-DOPA]-Oxytocin at neutral and alkaline pH, mirrored by the accelerated degradation of oxytocin under similar conditions, underscores the critical need for pH control in the formulation of this analog. The catechol moiety of the L-DOPA residue is susceptible to oxidation, a process that is often pH-dependent and can be exacerbated at higher pH values. Therefore, maintaining an acidic pH environment is likely a key strategy to prevent both the degradation pathways observed for the parent oxytocin molecule and the oxidation of the L-DOPA residue in the analog.
Pharmacological Evaluation and Receptor Interactions of 2 L Dopa Oxytocin
In Vitro Bioactivity Assays of [2-L-DOPA]-Oxytocin
The biological activities of [2-L-DOPA]-Oxytocin have been assessed using preclinical models to determine its effects on physiological processes typically regulated by native oxytocin (B344502).
Assessment of Uterotonic Activity in Preclinical Models
In preclinical evaluations, [2-L-DOPA]-Oxytocin was found to possess a uterotonic activity of 26 ± 4 U/mg. researchgate.net This activity refers to the compound's ability to stimulate contractions of the uterine smooth muscle. physiology.orgunibe.ch The measurement of uterotonic activity is a standard assay for evaluating the potency of oxytocin analogs. researchgate.netoup.com
Evaluation of Milk-Ejection-like Activity in Preclinical Models
The milk-ejection-like activity of [2-L-DOPA]-Oxytocin was determined to be a minimum of 54 ± 9 U/mg in preclinical studies. researchgate.net This assay measures the ability of the compound to induce contractions in the myoepithelial cells surrounding the alveoli of the mammary gland, a key function of oxytocin in lactation. physiology.orgunibe.ch
Comparative Potency Analysis of [2-L-DOPA]-Oxytocin
A crucial aspect of evaluating synthetic hormone analogs is comparing their biological activity to the native hormone.
Relative Biological Activity Compared to Native Oxytocin
When compared to native oxytocin, [2-L-DOPA]-Oxytocin exhibits significantly lower potency. Its uterotonic activity is approximately 5% of that of oxytocin. researchgate.net The milk-ejection-like activity is about 12% of the potency of native oxytocin. researchgate.net
Table 1: Comparative Biological Activity of [2-L-DOPA]-Oxytocin
| Activity | [2-L-DOPA]-Oxytocin Potency | Percentage of Native Oxytocin Potency |
|---|---|---|
| Uterotonic Activity | 26 ± 4 U/mg | ~5% |
| Milk-Ejection-like Activity | 54 ± 9 U/mg | ~12% |
Data sourced from ResearchGate. researchgate.net
Structure-Activity Relationship (SAR) Insights Derived from L-DOPA Substitution
The substitution of L-DOPA at position 2 provides insights into the structure-activity relationships of oxytocin, particularly concerning the role of the phenolic hydroxyl group.
Impact of the Phenolic Hydroxyl Group at Position 2 on Receptor Binding and Activation
The oxytocin receptor is a G-protein-coupled receptor that requires magnesium and cholesterol to be in its high-affinity state. physiology.org The interaction between oxytocin and its receptor is crucial for initiating physiological responses. physiology.orgbiorxiv.org The phenolic hydroxyl group of the tyrosine residue at position 2 in native oxytocin is important for its biological activity.
The introduction of an additional hydroxyl group in the ortho position of the tyrosine ring, as is the case with the L-DOPA substitution, has been shown to affect the biological activity. Studies on other analogs with substitutions at this position, such as [2-o-methyltyrosine]-oxytocin, have demonstrated that modifications can lead to attenuated agonistic activity or even antagonistic properties. researchgate.net The reduced potency of [2-L-DOPA]-Oxytocin in both uterotonic and milk-ejection assays suggests that the dihydroxyphenyl side chain of L-DOPA is less optimal for receptor binding and activation compared to the single phenolic hydroxyl group of tyrosine. researchgate.net This highlights the sensitivity of the oxytocin receptor to structural changes in this region of the peptide. researchgate.netnih.gov
Influence of L-DOPA Moiety on Analog Conformation and Receptor Ligand Efficiency
The substitution of the native tyrosine residue at position 2 of the oxytocin peptide with L-3,4-dihydroxyphenylalanine (L-DOPA) to create [2-L-DOPA]-oxytocin results in a significant alteration of the molecule's pharmacological profile. This modification directly impacts the analog's conformation and its efficiency in binding to and activating the oxytocin receptor.
Research into the biological activity of [2-L-DOPA]-oxytocin has demonstrated a marked decrease in potency compared to the parent hormone, oxytocin. researchgate.net Specifically, the milk-ejection-like activity was determined to be 54 ± 9 U/mg, and the uterotonic activity was 26 ± 4 U/mg. researchgate.net These values represent approximately 12% and 5% of the respective potencies of native oxytocin, indicating a substantial loss of function. researchgate.net
Table 1: Biological Activity of [2-L-DOPA]-Oxytocin Compared to Oxytocin
| Compound | Milk-Ejection Activity (U/mg) | Uterotonic Activity (U/mg) | % of Oxytocin's Milk-Ejection Potency | % of Oxytocin's Uterotonic Potency |
|---|---|---|---|---|
| Oxytocin | ~450 | ~520 | 100% | 100% |
| [2-L-DOPA]-Oxytocin | 54 ± 9 | 26 ± 4 | ~12% | ~5% |
Data sourced from Ferrier & Branda (1976). researchgate.net
The diminished activity of the [2-L-DOPA] analog can be attributed to the influence of the L-DOPA moiety on the molecule's conformation and its subsequent interaction with the oxytocin receptor. Position 2 of oxytocin is a critical determinant of its biological activity. core.ac.ukchemrxiv.org The aromatic side chain of the amino acid at this position is known to be crucial for receptor binding and activation. acs.orgscispace.com Modifications at this position, including changes in stereochemistry or the introduction of bulky or conformationally constrained amino acids, can significantly alter the peptide's three-dimensional structure. acs.orgscispace.comnih.govnih.gov
While specific conformational studies on [2-L-DOPA]-oxytocin are not extensively detailed in the available literature, insights can be drawn from studies on other oxytocin analogs with modifications at position 2. The introduction of different substituents on the aromatic ring of the amino acid at position 2 can lead to varied biological activities, ranging from full agonism to antagonism. researchgate.net This suggests that the electronic and steric properties of the substituent influence the "biologically active conformation" that the analog adopts upon receptor interaction. researchgate.net In the case of L-DOPA, the presence of two hydroxyl groups on the phenyl ring, as opposed to the single hydroxyl group in tyrosine, alters the electronic distribution and hydrogen bonding potential of the side chain.
The concept of receptor ligand efficiency , which relates the binding affinity of a molecule to its size (or number of non-hydrogen atoms), is a useful metric for evaluating the "quality" of a ligand. Although the specific binding affinity (Ki) for [2-L-DOPA]-oxytocin is not reported in the reviewed literature, its significantly reduced biological potency suggests a lower affinity for the oxytocin receptor compared to oxytocin itself. The introduction of the two hydroxyl groups in the L-DOPA moiety increases the molecular weight and the number of heavy atoms without a proportional increase—in fact, with a significant decrease—in biological activity. This indicates a poor ligand efficiency for [2-L-DOPA]-oxytocin. The modification does not effectively translate into productive receptor binding and activation, suggesting that the altered conformation is less optimal for inducing the conformational changes in the receptor required for signal transduction.
Preclinical Investigation of 2 L Dopa Oxytocin S Neurobiological and Behavioral Effects
Hypothesized Interactions with Oxytocin (B344502) Receptor Systems
The primary mode of action for the oxytocin-like portion of the molecule would be its interaction with oxytocin receptors (OXTR), a class A G-protein-coupled receptor (GPCR). unibe.chacs.org
It is hypothesized that [2-L-DOPA]-Oxytocin would act as an agonist at the OXTR. The native ligand, oxytocin, binds with high affinity (in the nanomolar to picomolar range) to the OXTR. acs.orgfrontiersin.org The tyrosine at position 2 is crucial for this interaction. The substitution with L-DOPA, which is structurally similar to tyrosine but possesses an additional hydroxyl group on the phenyl ring, would likely preserve the capacity for receptor binding. However, this modification could alter the binding affinity and selectivity profile. The additional hydroxyl group might form new hydrogen bonds within the receptor's binding pocket or, conversely, create steric hindrance, thereby increasing or decreasing its affinity compared to native oxytocin.
A critical aspect of any oxytocinergic ligand is its selectivity over the closely related vasopressin receptors (V1a, V1b, V2), as oxytocin can exhibit cross-reactivity. acs.orgfrontiersin.org The selectivity of [2-L-DOPA]-Oxytocin would need to be experimentally determined, as minor structural changes can significantly impact the selectivity profile. Preclinical studies have characterized numerous oxytocin analogues, demonstrating that modifications can tune binding affinity and functional activity. acs.orgpsu.edu
Table 1: Comparative Binding Affinities of Oxytocin and Selected Analogues This table provides context from existing literature on oxytocin analogues; data for [2-L-DOPA]-Oxytocin is hypothetical and would require experimental validation.
| Compound | Receptor | Binding Affinity (Ki) | Source |
| Oxytocin | Human OXTR | ~1-10 nM | frontiersin.org |
| Atosiban (Antagonist) | Human OXTR | - | researchgate.net |
| dOTK₂–C8 (Agonist) | Human OXTR | High: 0.08 pM, Low: 1.24 nM | acs.org |
| SSR126768A (Antagonist) | Human OXTR | 0.44 nM | psu.edu |
| [2-L-DOPA]-Oxytocin | Human OXTR | Hypothesized Agonist (Affinity to be determined) |
Upon binding to the OXTR, an agonist typically triggers a cascade of intracellular signaling events. The OXTR is predominantly coupled to Gαq/11 proteins. frontiersin.orgfrontiersin.org Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). unibe.chgsu.edu This process results in an increase in intracellular calcium (Ca²⁺) concentrations and the activation of protein kinase C (PKC). gsu.edu
Beyond this canonical pathway, the OXTR can also couple to Gαi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. unibe.ch Furthermore, OXTR activation can engage other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cellular processes like neurite outgrowth and cell survival. unibe.chfrontiersin.org It is hypothesized that [2-L-DOPA]-Oxytocin, acting as an agonist, would initiate these same signaling pathways, with its potency and efficacy being dependent on its specific binding kinetics and the conformational change it induces in the receptor.
Table 2: Key Downstream Signaling Pathways of Oxytocin Receptor (OXTR) Activation
| Pathway Component | Action | Consequence | Source |
| Gαq/11 Coupling | Primary Pathway | unibe.chfrontiersin.org | |
| Phospholipase C (PLC) | Activated | Hydrolyzes PIP2 | unibe.chgsu.edu |
| IP3 & DAG | Produced | Mobilizes intracellular Ca²⁺; Activates PKC | researchgate.netgsu.edu |
| Gαi Coupling | Secondary Pathway | unibe.ch | |
| Adenylyl Cyclase | Inhibited | Decreases cAMP levels | unibe.ch |
| Other Pathways | |||
| MAPK/ERK Cascade | Activated | Regulates gene expression, cell growth, and survival | unibe.chfrontiersin.org |
Binding Affinity and Selectivity Profile at Oxytocin Receptors (OXTR)
Exploration of Potential Dopaminergic System Modulation
The L-DOPA moiety of the compound introduces a second, parallel mechanism of action: modulation of the dopamine (B1211576) system. This would occur primarily through its role as a pro-drug for dopamine. wikipedia.org
The interplay with dopamine receptors is likely to be multifaceted.
Indirect Interplay: The most direct dopaminergic effect would stem from the enzymatic conversion of the L-DOPA component into dopamine by aromatic L-amino acid decarboxylase (AADC), an enzyme present in the brain. nih.govuniversiteitleiden.nl The newly synthesized dopamine would then be available to act on the full spectrum of dopamine receptors: the D1-like family (D1R, D5R) and the D2-like family (D2R, D3R, D4R). wikipedia.org
Direct Interplay (via Receptor Heteromers): A more nuanced interaction could occur through the established crosstalk between oxytocin and dopamine systems. Specifically, OXTR and dopamine D2 receptors have been shown to form heterocomplexes in brain regions such as the nucleus accumbens and amygdala. nih.govmdpi.combiorxiv.org Within these OXTR-D2R heteromers, activation of the OXTR by an agonist can allosterically enhance D2R signaling. mdpi.combiorxiv.org Therefore, the oxytocin portion of the [2-L-DOPA]-Oxytocin molecule could bind to the OXTR protomer, directly modulating the function of the adjacent D2R, while the L-DOPA portion provides dopamine to activate that same D2R. This could create a highly localized and synergistic effect.
Table 3: Dopamine Receptor Subtypes and General Functions
| Receptor Family | Subtypes | Primary G-Protein Coupling | General Effect on cAMP | General Function |
| D1-like | D1, D5 | Gαs/olf | Stimulatory (↑ cAMP) | Motor control, reward, cognition |
| D2-like | D2, D3, D4 | Gαi/o | Inhibitory (↓ cAMP) | Motor control, motivation, emotional behavior, autoreceptor function |
Native oxytocin is a known modulator of the mesolimbic dopamine system, which is central to reward and motivation. royalsocietypublishing.org Studies have shown that oxytocin administration can increase dopamine release and turnover in critical brain regions. royalsocietypublishing.orgnih.gov For instance, oxytocin infusion into the ventral tegmental area (VTA), a key hub of dopamine neurons, enhances dopamine release in its projection target, the nucleus accumbens (NAc). royalsocietypublishing.org
[2-L-DOPA]-Oxytocin could amplify this effect. The molecule would not only stimulate dopamine neurons via its oxytocinergic action but would also simultaneously provide the very precursor needed for dopamine synthesis within those or nearby cells. This dual action could lead to a more robust and targeted elevation of dopamine levels in circuits where oxytocin and dopamine signaling are naturally integrated, such as those governing social reward and bonding. nih.govnih.gov Conversely, in some regions like the dorsal striatum, oxytocin has been shown to reduce psychostimulant-induced dopamine release, suggesting a complex, region-specific modulatory role. oup.com
Table 4: Brain Regions with Known Oxytocin-Dopamine Interactions
| Brain Region | Effect of Oxytocin on Dopamine System | Source |
| Ventral Tegmental Area (VTA) | OTR activation increases local dopamine cell activity. | royalsocietypublishing.org |
| Nucleus Accumbens (NAc) | Oxytocin in VTA increases DA turnover in NAc; OXTR-D2R heteromers present. | nih.govbiorxiv.orgroyalsocietypublishing.org |
| Striatum | Oxytocin may modify L-DOPA to dopamine metabolism; reduces stimulant-induced DA release. | oup.commichaeljfox.org |
| Amygdala | Co-localization of OXTR and D2 receptors; site of interaction for social and emotional behaviors. | nih.govmdpi.com |
| Medial Preoptic Area (mPOA) | Oxytocin facilitates dopaminergic activity to promote motivated behaviors. | nih.govroyalsocietypublishing.org |
The downstream signaling effects of [2-L-DOPA]-Oxytocin would be a composite of oxytocinergic and dopaminergic cascades. The dopamine synthesized from the L-DOPA moiety would activate its own set of pathways.
D1-like receptor activation stimulates Gαs, leading to increased adenylyl cyclase activity and a rise in cAMP levels. This activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the key signaling integrator DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). ki.se
D2-like receptor activation stimulates Gαi, which has the opposite effect: it inhibits adenylyl cyclase, decreases cAMP/PKA activity, and modulates ion channels. nih.gov
A particularly relevant interaction is the signaling within the OXTR-D2R heteromer. In this context, oxytocin binding to the OXTR has been shown to potentiate the Gαi-mediated signaling of the D2R, leading to a more profound inhibition of the cAMP-PKA pathway. biorxiv.org
Therefore, [2-L-DOPA]-Oxytocin could create a unique intracellular environment. The L-DOPA-derived dopamine would engage both D1 and D2 pathways, while the oxytocin component could selectively amplify the inhibitory D2 signaling pathway wherever OXTR-D2R heteromers are expressed. biorxiv.org This suggests a potential for biased signaling, where the compound could simultaneously drive D1-mediated activity while powerfully enhancing D2-mediated inhibition, a profile distinct from the administration of either L-DOPA or oxytocin alone.
Table 5: Key Intracellular Signaling Cascades for Dopamine Receptors
| Receptor Family | Key Signaling Molecules | Overall Effect | Source |
| D1-like (D1R, D5R) | Gαs → Adenylyl Cyclase → ↑ cAMP → PKA → DARPP-32 | Excitatory modulation, phosphorylation of target proteins | ki.se |
| D2-like (D2R, D3R, D4R) | Gαi → Adenylyl Cyclase → ↓ cAMP → ↓ PKA activity | Inhibitory modulation, regulation of ion channels | nih.gov |
Preclinical Research on "[2-L-DOPA]-Oxytocin" Remains Undisclosed in Public Scientific Literature
Following a comprehensive review of scientific databases and patent literature, it has been determined that there are no publicly available preclinical studies detailing the neurobiological and behavioral effects of the specific chemical compound "[2-L-DOPA]-Oxytocin." While the concept of such a conjugate is documented, the research necessary to construct an article based on the requested detailed outline does not appear to be in the public domain.
The compound, identified as "2-L-dopa-oxytocin," is mentioned in several patents as a potential peptide therapeutic conjugate, often in the context of enhancing delivery across the blood-brain barrier. google.comgoogle.comgoogle.com However, these documents focus on the chemical composition and potential therapeutic applications without providing data from behavioral phenotype assessments in animal models.
Extensive searches for preclinical investigations into the effects of "[2-L-DOPA]-Oxytocin" on social recognition, reward processing, motor function, or stress and anxiety-related behaviors have yielded no specific results. The available body of research focuses on the separate or interactive roles of oxytocin and dopamine (or its precursor L-DOPA), rather than the effects of the covalently linked conjugate specified in the query. mdpi.comnih.govmdpi.com This literature discusses how oxytocin and dopamine systems interact to influence social behaviors, motivation, and stress responses, but does not address the unique pharmacological profile of a "[2-L-DOPA]-Oxytocin" molecule. mdpi.commdpi.com
Due to the absence of scientifically validated, publicly accessible data on the behavioral effects of "[2-L-DOPA]-Oxytocin," it is not possible to generate a thorough and accurate article that adheres to the specific requirements of the provided outline. The creation of content for the requested subsections would necessitate speculation or fabrication of research findings, which is contrary to the principles of scientific accuracy.
Therefore, an article focusing solely on the preclinical investigation of "[2-L-DOPA]-Oxytocin's" neurobiological and behavioral effects cannot be produced at this time. Further research and publication in the scientific domain would be required to provide the detailed findings requested.
Advanced Research Methodologies for 2 L Dopa Oxytocin Studies
In Vitro Systems for Receptor Pharmacology and Cellular Mechanisms
In vitro systems are fundamental for the initial characterization of a novel compound's interaction with its biological targets at the molecular and cellular level. These assays provide a controlled environment to dissect receptor binding, activation, and downstream signal transduction, free from the complexities of a whole-organism system. vgenomics.in
Cell-Based Assays for Receptor Activation and Signal Transduction
To understand how [2-L-DOPA]-Oxytocin functions at a cellular level, a variety of cell-based functional assays would be employed. giffordbioscience.com These assays are critical for determining whether the compound acts as an agonist, antagonist, or biased agonist at its target receptors, primarily the oxytocin (B344502) receptor (OTR) and dopamine (B1211576) receptors (e.g., D2 receptor).
Methodologies:
Reporter Gene Assays: Cell lines, such as HEK293 cells, are engineered to express the human OTR and a reporter gene (e.g., luciferase) linked to a response element. unc.edu For the OTR, which typically couples to Gαq proteins, this would be a calcium-sensitive response element like NFAT (Nuclear Factor of Activated T-cells). nih.gov Activation of the OTR by an agonist leads to a signaling cascade that increases intracellular calcium, activating the transcription factor and driving luciferase expression, which can be quantified as a luminescent signal. unc.edu
Second Messenger Assays: These assays directly measure the downstream products of receptor activation. For Gαq-coupled receptors like OTR, this involves measuring the accumulation of inositol (B14025) phosphates or the flux of intracellular calcium using fluorescent dyes. physiology.org For Gαi-coupled receptors, the assay would measure the inhibition of cyclic AMP (cAMP) production. giffordbioscience.com
G-Protein Activation Assays: The [³⁵S]GTPγS binding assay directly measures G-protein activation. giffordbioscience.com In membranes from cells expressing the target receptor, agonist binding facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of G-protein activation. This method can also be adapted to identify which specific G-protein families (Gαq/11, Gαi/o, Gαs) are activated by the compound. giffordbioscience.comnih.gov
Application to [2-L-DOPA]-Oxytocin: Researchers would hypothesize that [2-L-DOPA]-Oxytocin could act as a dual-function molecule or a biased agonist. Assays would be run on cell lines expressing OTR, D2 receptors, and potentially vasopressin receptors (V1a, V1b, V2) to determine its activity and selectivity profile. acs.org A key question would be whether the L-DOPA moiety alters the signaling profile of the oxytocin pharmacophore, for instance by promoting coupling to Gαi over Gαq, a phenomenon known as functional selectivity.
| Assay Type | Principle | Endpoint Measured | Application for [2-L-DOPA]-Oxytocin |
|---|---|---|---|
| Luciferase Reporter Assay | Agonist-induced activation of a specific signaling pathway drives expression of a reporter gene (luciferase). | Light output (luminescence). | Determine agonist/antagonist activity at OTR and Dopamine receptors. |
| Calcium Mobilization Assay | Activation of Gαq-coupled receptors increases intracellular calcium, detected by a fluorescent dye. | Fluorescence intensity change. | Quantify potency (EC50) and efficacy (Emax) for Gαq activation via OTR. |
| cAMP Accumulation Assay | Measures changes in cyclic AMP levels. Gαs activation increases cAMP; Gαi activation decreases it. | Radiometric (RIA) or fluorescent (HTRF) signal. | Assess potential Gαi-biased agonism at OTR or activity at D2 receptors. |
| [³⁵S]GTPγS Binding Assay | Agonist binding promotes [³⁵S]GTPγS binding to activated G-protein α subunits. | Radioactivity. | Directly quantify G-protein activation and assess biased agonism across G-protein families. |
Radioligand Binding Studies for Receptor Occupancy and Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. nih.gov These studies are essential for determining the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of [2-L-DOPA]-Oxytocin at its target receptors.
Methodologies:
Saturation Binding: These experiments use increasing concentrations of a radiolabeled ligand (e.g., [³H]-Oxytocin or [¹²⁵I]-Ornithine Vasotocin Analog [OVTA]) to directly measure the density of receptors (Bmax) and the affinity (Kd) of the radioligand itself in a given tissue or cell membrane preparation. nih.gov
Competition Binding: These assays measure the ability of an unlabeled compound, such as [2-L-DOPA]-Oxytocin, to compete with a radioligand of known affinity for binding to the receptor. acs.org By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) can be calculated. This provides a standardized measure of the compound's binding affinity. nih.gov
Application to [2-L-DOPA]-Oxytocin: Competition binding assays would be performed using membranes from cells expressing human OTR, dopamine D2 receptors, and related vasopressin receptors. This would establish the compound's affinity and selectivity. For example, a high affinity for OTR with lower affinity for D2 and vasopressin receptors would indicate a selective OTR ligand. Conversely, comparable affinities for both OTR and D2 receptors would suggest a dual-target profile.
| Compound | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| dOTK₂–C8 (Bivalent Ligand) | hOTR | 0.03 ± 0.01 | acs.org |
| hV1aR | 1.5 ± 0.3 | ||
| hV1bR | >1000 | ||
| hV2R | >1000 |
This table shows example data for a bivalent oxytocin analog to illustrate how the binding affinity and selectivity of [2-L-DOPA]-Oxytocin would be determined and presented.
In Vivo Preclinical Animal Models
Following in vitro characterization, preclinical studies in animal models are necessary to understand the compound's effects on complex biological systems, including its neurobiological and behavioral outcomes.
Rodent Models for Neurobiological and Behavioral Characterization (e.g., mouse models of ASD-like behaviors, Parkinson's models)
Rodent models that recapitulate aspects of human diseases are invaluable for assessing the therapeutic potential of a new compound. Given its constituent parts, [2-L-DOPA]-Oxytocin would be tested in models of both autism spectrum disorder (ASD) and Parkinson's disease (PD).
Methodologies and Models:
ASD-like Behaviors: Mouse strains like the C58/J or BALB/cByJ, which exhibit social deficits and repetitive behaviors, are used to screen compounds with pro-social potential. researchgate.net Genetically modified models, such as CD38 knockout mice or Shank3-deficient rats, which have known disruptions in the oxytocin system or synaptic function, provide more targeted platforms. researchgate.net Behavioral tests include the three-chamber social interaction test, social recognition tests, and marble-burying for repetitive behaviors.
Parkinson's Models: The most common models involve neurotoxic lesioning of the nigrostriatal dopamine pathway using 6-hydroxydopamine (6-OHDA) in rats or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice. mdpi.commichaeljfox.org These models develop motor deficits that can be assessed. Chronic L-DOPA administration to these animals also induces dyskinesias (abnormal involuntary movements), providing a model to test anti-dyskinetic therapies. michaeljfox.org Behavioral assessments include tests of motor function (e.g., rotarod, cylinder test) and rating scales for abnormal involuntary movements (AIMs).
Application to [2-L-DOPA]-Oxytocin: In ASD models, researchers would test the hypothesis that [2-L-DOPA]-Oxytocin can reverse social interaction deficits with greater efficacy or duration than oxytocin alone. researchgate.netresearchgate.net In PD models, the primary hypothesis would be that the conjugate provides dopamine replacement via the L-DOPA moiety while the oxytocin component simultaneously mitigates the development of L-DOPA-induced dyskinesias. michaeljfox.org Studies have shown that oxytocin itself can reduce dyskinesias in preclinical models, possibly by modulating striatal neuron activity. michaeljfox.org
Neuroimaging Techniques (e.g., fMRI, PET) for Assessing Neural Activity and Receptor Distribution in Preclinical Settings
Neuroimaging allows for the non-invasive, longitudinal assessment of how a compound affects brain function and receptor availability in living animals.
Methodologies:
Functional Magnetic Resonance Imaging (fMRI): This technique measures changes in blood-oxygen-level-dependent (BOLD) signals, which correlate with neural activity. Pharmacological fMRI (phMRI) can map the brain regions activated or deactivated by a drug challenge. Resting-state fMRI (rsfMRI) can assess how a compound alters functional connectivity between brain regions. nih.gov
Positron Emission Tomography (PET): PET uses radiotracers to visualize and quantify specific molecular targets, such as receptor density or enzyme activity. nih.gov For example, a radiolabeled OTR antagonist could be used to measure OTR occupancy by [2-L-DOPA]-Oxytocin. Similarly, tracers like [¹⁸F]-DOPA can be used to assess dopamine synthesis capacity.
Application to [2-L-DOPA]-Oxytocin: In preclinical models, fMRI could be used to compare the neural circuits modulated by [2-L-DOPA]-Oxytocin versus oxytocin or L-DOPA alone. nih.govnih.gov For instance, studies could examine whether the conjugate normalizes aberrant connectivity in the mesolimbic dopamine and social circuits in ASD or PD models. PET imaging would be crucial to confirm that the compound engages both OTR and dopamine systems in the brain, for instance by conducting a PET scan with an OTR tracer to measure receptor occupancy after administration of the conjugate.
Electrophysiological Approaches to Assess Neuronal Activity and Synaptic Plasticity
Electrophysiology provides high-resolution information about how a compound alters the fundamental properties of neurons and synapses, such as firing rates, synaptic strength, and plasticity.
Methodologies:
In Vitro Slice Electrophysiology: This technique involves recording from neurons in acute brain slices. It allows for precise control of the extracellular environment and drug application. Researchers can measure changes in postsynaptic currents (EPSCs, IPSCs), paired-pulse ratio (to assess presynaptic release probability), and long-term potentiation (LTP) or long-term depression (LTD), which are cellular correlates of learning and memory. elifesciences.org
In Vivo Electrophysiology: This involves recording the activity of single neurons or populations of neurons in an anesthetized or awake, behaving animal. This approach provides insight into how a compound affects neural firing patterns in specific brain regions during relevant behaviors.
Application to [2-L-DOPA]-Oxytocin: Slice electrophysiology would be used to investigate the compound's effects on synaptic transmission in key brain regions like the nucleus accumbens, striatum, and ventral tegmental area (VTA). elifesciences.orgnih.gov For example, studies have shown that oxytocin can inhibit excitatory transmission onto VTA dopamine neurons via retrograde endocannabinoid signaling. elifesciences.org Researchers would investigate if the L-DOPA conjugate modifies this effect. In slices from PD models, a key experiment would be to determine if [2-L-DOPA]-Oxytocin can normalize the aberrant synaptic plasticity associated with L-DOPA-induced dyskinesia.
Translational Perspectives and Future Directions in 2 L Dopa Oxytocin Research
Design and Synthesis of Novel Oxytocin (B344502) Analogs Featuring L-DOPA or Catecholamine-like Moieties
The creation of a [2-L-DOPA]-Oxytocin analog is a sophisticated challenge rooted in peptide chemistry. The foundational structure of oxytocin is a nine-amino-acid peptide, with a critical tyrosine residue at position 2 (Tyr²). drugbank.com This tyrosine provides a natural starting point for modification into L-DOPA (3,4-dihydroxyphenylalanine), which shares the same basic amino acid structure but features an additional hydroxyl group on the phenyl ring. unibo.itunibo.it
The synthesis of such an analog would likely employ solid-phase peptide synthesis (SPPS), a standard method for building peptides amino acid by amino acid. academie-sciences.fr A key challenge is the protection of the highly reactive catechol moiety of L-DOPA during synthesis to prevent oxidation. acs.org This would require specialized protecting groups for the two hydroxyls on the phenyl ring, which must be stable throughout the synthesis and selectively removable at the end without damaging the final peptide. academie-sciences.fracs.org
Beyond simple substitution, medicinal chemists can explore various strategies to fine-tune the molecule's properties. researchgate.net These approaches aim to enhance stability, receptor affinity, and selectivity. nih.gov For instance, incorporating non-standard amino acids or modifying the peptide backbone can increase resistance to enzymatic degradation. researchgate.netnih.gov The development of peptide-catecholamine conjugates has been an area of research for decades, providing a basis for these novel designs. nih.gov
| Design Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Direct Substitution | Replacing the native Tyrosine at position 2 of oxytocin with a protected L-DOPA amino acid during solid-phase peptide synthesis. | Creates a direct fusion of the two parent molecules, potentially retaining activities of both. | academie-sciences.fracs.org |
| Peptidomimetic Approach | Replacing parts of the peptide backbone with non-peptide chemical structures to mimic the original peptide's shape and function. | Increases stability against proteases and can improve pharmacokinetic properties. | researchgate.net |
| Linker-Based Conjugation | Attaching L-DOPA to the oxytocin peptide via a chemical linker, potentially at a different position than Tyr². The linker can be designed to be stable or cleavable. | Allows for more flexibility in design and the potential for controlled release of L-DOPA. | mdpi.com |
| Co-assembly Strategy | Developing a non-covalent complex where an oxytocin analog and a DOPA-containing molecule are co-assembled, for instance into a nanoparticle formulation. | Overcomes synthetic complications of direct covalent linkage and allows for modular formulation. | rsc.org |
Exploration of Broader Pharmacological Spectra and Novel Biological Targets Beyond Classical Oxytocin Receptors
A [2-L-DOPA]-Oxytocin analog is hypothesized to possess a unique, dual pharmacological profile. It would be expected to interact with the classical oxytocin receptor (OTR), a G-protein-coupled receptor involved in a wide range of social behaviors and physiological functions. drugbank.comacs.org Concurrently, the L-DOPA component could serve as a direct precursor to dopamine (B1211576), potentially increasing dopamine synthesis in neurons that take up the molecule.
The interaction between the oxytocin and dopamine systems is well-documented. nih.gov Oxytocin can stimulate dopamine release in key brain regions associated with reward and social bonding, such as the nucleus accumbens and ventral tegmental area (VTA). mdpi.comroyalsocietypublishing.org Conversely, dopamine receptors (D1, D2, and D3) are expressed on oxytocin-producing neurons and can modulate oxytocin release. mdpi.comnih.gov A hybrid molecule could therefore act on this circuit in multiple ways: activating OTRs while simultaneously providing the raw material for dopamine, creating a powerful synergistic effect on social reward pathways.
Furthermore, such an analog might exhibit affinity for novel biological targets. Given the structural similarity between oxytocin and vasopressin, cross-reactivity with vasopressin receptors (e.g., V1aR) is possible and a common consideration in oxytocin analog design. researchgate.net The catecholamine-like moiety of L-DOPA could also lead to unexpected interactions with other catecholamine receptors or transporters. The goal of this exploration is to move beyond a mono-target approach and embrace a polypharmacology strategy, which may be more effective for complex neuropsychiatric conditions. mdpi.com
| Potential Biological Target | Mechanism of Action | Anticipated Effect | Reference |
|---|---|---|---|
| Oxytocin Receptor (OTR) | Direct binding and activation, mimicking endogenous oxytocin. | Modulation of social behavior, anxiety, and pair bonding. | drugbank.comacs.org |
| Dopaminergic System | Serves as a precursor to dopamine following enzymatic conversion by DOPA decarboxylase. | Increased dopamine levels in target neurons, influencing reward, motivation, and motor control. | mdpi.com |
| Vasopressin Receptors (e.g., V1aR) | Potential off-target binding due to structural similarity between oxytocin and vasopressin. | Modulation of social recognition, aggression, and blood pressure. | researchgate.net |
| Glutamatergic System | Indirect modulation, as oxytocin can influence glutamate (B1630785) levels in the brain's reward circuitry. | Attenuation of drug-seeking behaviors and modulation of synaptic plasticity. | mdpi.com |
Development of Advanced Delivery Systems for Enhanced Central Nervous System Access and Targeted Action
A primary obstacle for all peptide-based therapeutics, including a [2-L-DOPA]-Oxytocin analog, is the blood-brain barrier (BBB). nih.govwikipedia.org The BBB is a highly selective endothelial lining of brain capillaries that prevents most large molecules, like peptides, from entering the central nervous system (CNS). nih.govfrontiersin.org Therefore, innovative delivery systems are crucial for the therapeutic potential of such a compound.
Several strategies are being explored to shuttle large molecules into the brain:
Nanoparticle Encapsulation: Encapsulating the analog within biocompatible and biodegradable nanoparticles (e.g., made of polymers like PLGA or chitosan) can protect it from degradation in the bloodstream and facilitate its transport across the BBB. wikipedia.orgnih.gov The surface of these nanoparticles can be coated with specific molecules (e.g., polysorbate 80) or ligands that trick the BBB's natural transport mechanisms. worldneurologyonline.com
Peptide Shuttles: This "chimeric peptide" strategy involves attaching the therapeutic peptide to another peptide that functions as a "shuttle" or "molecular transport vector." nih.govgate2brain.commdpi.com These shuttles, such as those derived from the transferrin receptor antibody, are recognized by receptors on the BBB and actively transported across via transcytosis. nih.govnih.gov
Lipidization and Prodrugs: Chemical modification of the peptide itself, such as by adding lipid chains (lipidization), can enhance its ability to cross cell membranes. mdpi.com Another approach is to design the analog as a prodrug that is inactive and more lipid-soluble, allowing it to cross the BBB before being converted to its active form within the CNS. acs.org
Intranasal Delivery: The intranasal route offers a potential non-invasive pathway to the brain, bypassing the BBB by utilizing the olfactory and trigeminal nerve pathways. nih.gov Formulations like nanogels or liposomes can enhance the absorption and retention of the drug in the nasal cavity, facilitating CNS delivery. nih.gov
| Delivery System | Mechanism | Key Advantage | Reference |
|---|---|---|---|
| Polymeric Nanoparticles | Encapsulates the drug, protecting it and facilitating transport across the BBB, potentially via receptor-mediated transcytosis. | Protects peptide from degradation; can be surface-modified for targeting. | wikipedia.orgnih.gov |
| Chimeric Peptides (Peptide Shuttles) | The drug is conjugated to a vector peptide that hijacks endogenous transport systems of the BBB. | Highly specific targeting of BBB transport mechanisms. | nih.govgate2brain.com |
| Liposomes | Lipid-based vesicles that can encapsulate hydrophilic or hydrophobic drugs and fuse with cell membranes. | Biocompatible; can enhance absorption and protect the drug from enzymes. | frontiersin.orgnih.gov |
| Intranasal Formulations (Gels, Sprays) | Delivers the drug to the upper nasal cavity, allowing direct nose-to-brain transport along nerve pathways. | Non-invasive; bypasses the blood-brain barrier. | nih.gov |
Investigation of Long-Term Neuroadaptations and Sustained Behavioral Effects Induced by Chronic Analog Administration
Chronic administration of any neuroactive compound can induce lasting changes in the brain, a phenomenon known as neuroplasticity. openaccessjournals.com These adaptations can involve alterations in receptor density, synaptic strength, gene expression, and even the structure of neural circuits. openaccessjournals.comfrontiersin.org Given the dual-action nature of a [2-L-DOPA]-Oxytocin analog, its long-term effects would be of particular interest.
Repeated activation of the oxytocin system can produce sustained behavioral effects. mdpi.com For example, developmental exposure to oxytocin has been shown to have long-lasting, sex-specific impacts on adult social behaviors in animal models. frontiersin.org Chronic activation of OTRs may lead to changes in the expression of plasticity-related genes. frontiersin.org Similarly, chronic elevation of dopamine signaling is known to cause significant neuroadaptations, particularly within the brain's reward system, which can alter motivation and behavior. nih.gov
The chronic administration of a [2-L-DOPA]-Oxytocin analog could therefore induce unique neuroadaptive profiles. It might, for instance, promote beneficial neuroplasticity in circuits relevant to social cognition and reward processing, potentially offering therapeutic benefits in disorders characterized by deficits in these areas. frontiersin.org Research would need to carefully examine long-term changes in OTR and dopamine receptor (DAR) expression and sensitivity, as well as downstream signaling pathways. It would also be critical to determine whether these adaptations are beneficial or if they could lead to unforeseen detrimental effects, as chronic receptor activation can sometimes be harmful. frontiersin.org Studies using animal models would be essential to track behavioral changes and corresponding neural alterations over extended periods. royalsocietypublishing.orgfrontiersin.org
| Type of Neuroadaptation | Potential Mechanism | Possible Behavioral Outcome | Reference |
|---|---|---|---|
| Receptor Regulation | Down-regulation or desensitization of OTR and/or Dopamine receptors due to persistent high levels of stimulation. | Development of tolerance to the analog's effects; potential for withdrawal symptoms upon cessation. | frontiersin.org |
| Synaptic Plasticity | Changes in synaptic strength (LTP/LTD) in circuits involving the prefrontal cortex, amygdala, and nucleus accumbens. | Lasting changes in social memory, reward learning, and anxiety-like behaviors. | openaccessjournals.comfrontiersin.org |
| Gene Expression | Alterations in the transcription of genes downstream of OTR and DAR signaling, such as those for Brain-Derived Neurotrophic Factor (BDNF). | Sustained changes in neuronal survival, growth, and function. | frontiersin.orgfrontiersin.org |
| Circuit-Level Reorganization | Structural changes in neural pathways connecting hypothalamic oxytocin systems with mesolimbic dopamine systems. | Enduring shifts in social motivation, attachment behaviors, and response to social cues. | royalsocietypublishing.org |
Q & A
Q. How can researchers account for individual differences in oxytocin’s effects when designing experiments?
Oxytocin’s effects vary significantly based on traits like social aptitude, anxiety levels, and disposition. For example, Jennifer Bartz’s work demonstrated that oxytocin enhances emotion recognition in socially inexperienced individuals but reduces cooperation in rejection-sensitive subjects . To address this, experimental designs should incorporate pre-screening tools (e.g., social adeptness questionnaires) and stratify participants into subgroups. Randomized controlled trials (RCTs) should include covariates like baseline anxiety scores to isolate oxytocin’s context-dependent effects .
Q. What methodological standards are recommended for oxytocin administration in animal studies?
Key considerations include dose consistency, route of administration (intranasal vs. systemic), and environmental context (e.g., social isolation vs. group housing). Studies must report detailed protocols for oxytocin delivery, including timing relative to behavioral assays. For reproducibility, researchers should adopt standardized metrics for measuring outcomes like social bonding or stress responses, as highlighted in cross-disciplinary reviews .
Q. How should contradictory findings in oxytocin’s role in anxiety modulation be addressed?
Contradictions often arise from unmeasured variables such as genetic polymorphisms in oxytocin receptors (OXTR) or epigenetic factors. Researchers should integrate multi-omics approaches (e.g., OXTR methylation analysis) with behavioral data. Meta-analyses should stratify results by participant demographics and experimental conditions to identify confounding variables .
Advanced Research Questions
Q. What advanced techniques improve the accuracy of endogenous oxytocin measurement?
Current challenges include oxytocin’s low plasma stability and assay cross-reactivity with similar peptides. Methodological solutions include:
Q. How can epigenetic factors be systematically studied in oxytocin’s transgenerational impacts?
Prenatal epigenetic experiences, such as maternal stress, may alter OXTR expression in offspring. Longitudinal studies should combine maternal oxytocin level tracking during pregnancy with epigenetic profiling (e.g., DNA methylation arrays) in offspring. Animal models can isolate transgenerational effects by controlling for postnatal care variables .
Q. What integrative frameworks reconcile oxytocin’s dual roles in prosocial behavior and social stress?
Oxytocin’s paradoxical effects (e.g., enhancing trust in secure environments but increasing vigilance in hostile contexts) require a systems biology approach. Researchers should model oxytocinergic pathways alongside glucocorticoid and dopamine systems using fMRI or optogenetic tools. Dynamic computational models can predict dose- and context-dependent outcomes .
Methodological Guidelines from Evidence
- Data Contradiction Analysis : When results conflict, re-examine raw data for ignored subgroups or contextual factors. For instance, Bartz reanalyzed prior studies and found that 50% of oxytocin’s effects were context-specific, underscoring the need for stratified reporting .
- Experimental Reproducibility : Detailed protocols for oxytocin administration and outcome measurement must be included in supplementary materials, per the Beilstein Journal of Organic Chemistry guidelines .
- Ethical Reporting : Disclose limitations such as small sample sizes or measurement biases upfront, as advocated by Clayton et al. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
